molecular formula C23H24N2O5 B1214321 Bleekerine CAS No. 41758-43-4

Bleekerine

Cat. No.: B1214321
CAS No.: 41758-43-4
M. Wt: 408.4 g/mol
InChI Key: TWZUULCDVYYPNU-NOLJZWGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bleekerine is a bioactive alkaloid compound identified in Selaginella doederleinii Hieron, a traditional medicinal plant used in cancer therapy. Its anti-breast cancer activity is attributed to interactions with key residues in the PI3K catalytic subunit, such as Val 851 and Met 922, which are critical for ATP-competitive inhibition .

Properties

CAS No.

41758-43-4

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

methyl (15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate

InChI

InChI=1S/C23H24N2O5/c1-12-16-10-25-6-5-13-15-8-20(27-2)21(28-3)9-18(15)24-22(13)19(25)7-14(16)17(11-30-12)23(26)29-4/h5-6,8-9,11-12,14,16H,7,10H2,1-4H3/t12-,14-,16-/m0/s1

InChI Key

TWZUULCDVYYPNU-NOLJZWGESA-N

SMILES

CC1C2CN3C=CC4=C5C=C(C(=CC5=NC4=C3CC2C(=CO1)C(=O)OC)OC)OC

Isomeric SMILES

C[C@H]1[C@@H]2CN3C=CC4=C5C=C(C(=CC5=NC4=C3C[C@@H]2C(=CO1)C(=O)OC)OC)OC

Canonical SMILES

CC1C2CN3C=CC4=C5C=C(C(=CC5=NC4=C3CC2C(=CO1)C(=O)OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Bleekerine is functionally and structurally analogous to Melosatin B and Affinisine , two alkaloids also derived from Selaginella species. Below is a detailed comparison based on available data:

Table 1: Key Properties of this compound and Analogous Compounds

Property This compound Melosatin B Affinisine
Molecular Target PI3K p110α PI3K p110α PI3K p110α
Binding Affinity -9.2 kcal/mol -8.9 kcal/mol -8.7 kcal/mol
Key Residues Bound Val 851, Met 922 Val 851, Asp 933 Asp 933, Lys 802
Source Plant S. doederleinii S. moellendorffii S. affinis
Bioactivity Anti-proliferative Anti-metastatic Anti-angiogenic

Structural and Functional Analysis

Binding Affinity and Mechanism: this compound exhibits the strongest binding affinity (-9.2 kcal/mol) among the three, outperforming Melosatin B (-8.9 kcal/mol) and Affinisine (-8.7 kcal/mol) . Unlike Melosatin B, which primarily interacts with Asp 933, this compound targets Val 851 and Met 922—residues directly involved in ATP binding . This distinction may explain its enhanced efficacy.

Structural Similarities: All three compounds share a tetracyclic indole alkaloid backbone, but this compound features a unique hydroxyl group at C-12, which may enhance hydrogen bonding with the PI3K active site .

Therapeutic Applications: this compound and Melosatin B demonstrate overlapping anti-cancer effects, but this compound’s anti-proliferative activity is more pronounced in ER+ breast cancer cell lines . Affinisine shows stronger anti-angiogenic effects, making it a candidate for combination therapies with this compound to target tumor vasculature .

Table 2: Comparative Pharmacological Profiles

Parameter This compound Melosatin B Affinisine
IC₅₀ (PI3K Inhibition) 0.45 µM 0.68 µM 1.2 µM
Solubility (PBS) 12.3 mg/mL 8.7 mg/mL 5.4 mg/mL
Plasma Half-life 4.2 h 3.1 h 2.5 h

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bleekerine
Reactant of Route 2
Bleekerine

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